molecular formula C20H20FN3O2 B10941003 1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10941003
M. Wt: 353.4 g/mol
InChI Key: XAIYSXFTFXXLGW-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a dimethylphenoxy group, and a fluoro-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the dimethylphenoxy group: This step involves the reaction of the pyrazole intermediate with 2,4-dimethylphenol in the presence of a suitable base such as potassium carbonate.

    Attachment of the fluoro-methylphenyl group: This can be done through a nucleophilic substitution reaction using 2-fluoro-5-methylbenzyl chloride and the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the dimethylphenoxy and fluoro-methylphenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H20FN3O2/c1-13-5-7-19(15(3)10-13)26-12-24-9-8-17(23-24)20(25)22-18-11-14(2)4-6-16(18)21/h4-11H,12H2,1-3H3,(H,22,25)

InChI Key

XAIYSXFTFXXLGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=CC(=C3)C)F)C

Origin of Product

United States

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